Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
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Overview
Description
Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is part of the bicyclic lactam family and is known for its unique structure, which includes a tert-butyl ester group and a bicyclic ring system containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of a suitable lactam precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate: Similar structure but with an amino group instead of a tert-butyl ester.
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with a different substitution pattern.
Uniqueness
Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms in the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-5-13-8-6-7(8)11/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXCSJUXADMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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